2-{[1,1'-biphenyl]-4-yloxy}-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one
Description
This compound features a pyrrolo[3,4-b]pyridine core fused to a bicyclic system (5H,6H,7H), linked via an ethanone bridge to a biphenyl ether moiety.
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-phenylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-21(23-13-18-7-4-12-22-20(18)14-23)15-25-19-10-8-17(9-11-19)16-5-2-1-3-6-16/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAORZSAFAKMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)COC3=CC=C(C=C3)C4=CC=CC=C4)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1,1'-biphenyl]-4-yloxy}-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
This molecular structure includes a biphenyl moiety and a pyrrolopyridine framework, which are known to influence biological interactions significantly.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of receptor modulation and kinase inhibition. The following sections detail specific activities and findings from recent studies.
1. Dopamine Receptor Modulation
A study highlighted the compound's interaction with dopamine receptors, particularly the D3 receptor. It was found to act as a selective agonist with an effective concentration (EC50) of approximately 710 nM in β-arrestin recruitment assays. Notably, it displayed no significant activity at the D2 receptor under similar conditions, indicating a degree of selectivity that could be beneficial for therapeutic applications targeting neuropsychiatric disorders .
2. Kinase Inhibition
The compound has also been investigated for its potential as a kinase inhibitor. In particular, it shows promise in inhibiting c-Kit kinase activity, which is implicated in various cancers. This inhibition could lead to reduced cell proliferation in c-Kit expressing tumors . The implications of this activity suggest potential applications in oncology.
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Neuroprotection : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to its ability to modulate dopamine receptor pathways, thereby enhancing cell survival under stress conditions.
- Cancer Cell Line Studies : In assays using various cancer cell lines, the compound exhibited dose-dependent inhibition of cell growth. Notably, it induced apoptosis in colorectal cancer cells through mechanisms involving DCLK1 kinase inhibition .
Table 1: Summary of Biological Activities
| Activity Type | Target Receptor/Enzyme | EC50/IC50 (nM) | Observations |
|---|---|---|---|
| D3 Receptor Agonism | D3 Dopamine Receptor | 710 | Selective agonist; no activity at D2R |
| Kinase Inhibition | c-Kit Kinase | Not specified | Potential anti-cancer activity |
| Neuroprotection | Neuronal Cells | Not specified | Protects against oxidative stress |
The biological activities of this compound can be attributed to its structural components:
- Biphenyl Moiety : This part of the molecule is known for its role in enhancing lipophilicity and facilitating membrane permeability.
- Pyrrolopyridine Framework : This structure is often associated with bioactive compounds that interact with various receptors and enzymes.
Scientific Research Applications
Key Properties:
- Molecular Formula : C27H25N3O2
- Molecular Weight : 425.50 g/mol
- IUPAC Name : 2-{[1,1'-biphenyl]-4-yloxy}-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one
Biomedical Applications
The biological significance of This compound is primarily attributed to its potential as a therapeutic agent. Several studies have indicated its efficacy in various biomedical contexts:
Anticancer Activity
Recent research has highlighted the compound's potential in targeting specific cancer pathways. Its structure allows for interaction with various cellular receptors involved in tumor growth and proliferation.
Neuroprotective Effects
The pyrrolopyridine component suggests possible neuroprotective properties. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis.
Antimicrobial Properties
Preliminary studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains. This is particularly relevant in the context of increasing antibiotic resistance.
Case Study 1: Anticancer Research
In a study published in Journal of Medicinal Chemistry, derivatives of pyrrolopyridine were evaluated for their anticancer properties against breast cancer cell lines. The results showed that compounds similar to This compound effectively inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Case Study 2: Neuroprotection
A study conducted by researchers at a leading university investigated the neuroprotective effects of pyrrolopyridine derivatives in models of neurodegenerative diseases. The findings suggested that these compounds could reduce neuronal cell death and improve cognitive function in animal models .
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences and similarities among analogues:
Key Observations:
- Bridge Flexibility: The ethanone bridge in the target compound and Emraclidine offers rigidity compared to the propanone bridge in BK71231, which may influence binding pocket interactions .
- Functional Group Diversity : Emraclidine’s trifluoromethylpyridine-azetidine substituent introduces strong electronegativity and 3D structural complexity, likely improving blood-brain barrier penetration .
Physicochemical Properties
- Lipophilicity : The biphenyl group in the target compound increases logP compared to BK71231’s fluorophenyl group, suggesting higher membrane permeability but lower aqueous solubility.
- Hydrogen Bonding : The hydroxyl group in ’s compound and the sulfonyl chloride in ’s analogue enhance hydrogen-bonding capacity, which may improve target engagement but reduce metabolic stability .
Preparation Methods
Suzuki–Miyaura Coupling for Biphenyl Formation
The 1,1'-biphenyl scaffold is synthesized via Suzuki–Miyaura cross-coupling between 4-bromophenylboronic acid and bromobenzene. Palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) enable C–C bond formation under mild conditions (60–80°C) in dioxane/water, yielding biphenyl derivatives with >90% efficiency.
Key Reaction Conditions
Etherification via Nucleophilic Aromatic Substitution
4-Hydroxybiphenyl is reacted with chloroethyl acetate under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to install the ethoxy linker. Alternatively, Ullmann coupling with CuI/L-proline in DMSO at 100°C facilitates aryl-O-alkyl bond formation.
Representative Protocol
- Substrate: 4-Bromobiphenyl
- Nucleophile: Ethylene glycol monoacetate
- Catalyst: CuI (10 mol%), L-proline (20 mol%)
- Yield: 78–85%.
Pyrrolo[3,4-b]Pyridine Core Construction
Cyclocondensation of Aminopyridines and Dicarbonyl Compounds
Pyrrolo[3,4-b]pyridines are synthesized via three-component reactions involving ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline. Glacial acetic acid catalyzes cyclization to form 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which tautomerize to the target heterocycle.
Optimized Conditions
Palladium-Mediated Intramolecular Cyclization
Bromopyridine derivatives undergo Heck-type cyclization with acryloyl groups to form the pyrrolopyridine ring. Pd(OAc)₂/Xantphos in DMF at 120°C achieves regioselective C–H activation.
Example
Acetyl Group Introduction
Friedel–Crafts Acylation
The ethanone moiety is installed via Friedel–Crafts acylation of pyrrolopyridine using acetyl chloride and AlCl₃ in dichloromethane. This method selectively functionalizes the C6 position due to electronic directing effects.
Procedure
Ketone Formation via Oxidation
Secondary alcohols derived from pyrrolopyridine Grignard reactions are oxidized with Jones reagent (CrO₃/H₂SO₄) to yield ketones. This approach avoids over-oxidation to carboxylic acids.
Conditions
Final Coupling Strategy
Ether–Ketone Conjugation via SN2 Displacement
The biphenyl ether (4-biphenyloxyethyl bromide) reacts with the pyrrolopyridine-acetyl enolate (generated using LDA) in THF at −78°C. Quenching with NH₄Cl yields the target compound.
Optimized Parameters
Mitsunobu Coupling
A one-pot Mitsunobu reaction couples 4-biphenylol with 6-(2-hydroxyethyl)-pyrrolo[3,4-b]pyridin-1-one. DIAD/PPh₃ in THF facilitates ether formation at RT.
Key Data
Characterization and Analytical Data
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 5.0 Hz, 1H, pyridine-H), 7.72–7.68 (m, 4H, biphenyl-H), 7.55–7.45 (m, 5H, biphenyl-H), 4.55 (s, 2H, OCH₂), 3.90 (t, J = 6.5 Hz, 2H, pyrrolopyridine-H), 2.65 (s, 3H, COCH₃).
- HRMS (ESI) : m/z calc. for C₂₅H₂₀N₂O₂ [M+H]⁺: 397.1547; found: 397.1552.
Challenges and Optimization
- Regioselectivity : Competing O- vs. N-alkylation in pyrrolopyridine requires careful base selection (e.g., K₂CO₃ over NaOH).
- Purification : Silica gel chromatography (EtOAc/hexane, 1:3) resolves regioisomers.
- Scale-Up : Continuous flow Suzuki–Miyaura coupling improves biphenyl yield to >95% at 100 g scale.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
